![molecular formula C9H8BrN3O2 B2904414 Ethyl 2-bromopyrazolo[1,5-A]pyrimidine-3-carboxylate CAS No. 1394003-51-0](/img/structure/B2904414.png)

Ethyl 2-bromopyrazolo[1,5-A]pyrimidine-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

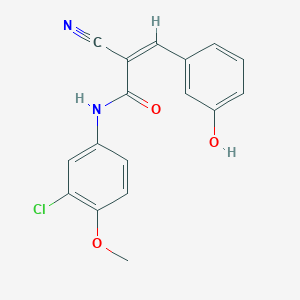

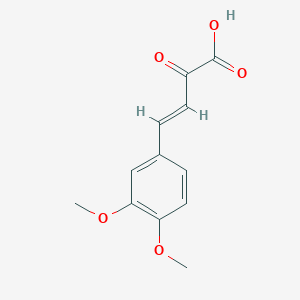

Ethyl 2-bromopyrazolo[1,5-A]pyrimidine-3-carboxylate is a chemical compound with the molecular formula C9H8BrN3O2 . It is used in the synthesis of a variety of novel disubstituted 2- (alkynyl, aryl, and arylamine)-6-alkynylpyrazolo [1,5-a]pyrimidine derivatives .

Synthesis Analysis

The compound is prepared via sequential site-selective cross-coupling reactions from 2,6-dibromopyrazolo [1,5-a]pyrimidine 3 . The regio-controlled Sonogashira-type coupling of 3 with a wide range of terminal alkynes proceeded smoothly with excellent selectivity in favor of the C6-position through careful adjustment of the coupling conditions . This was followed by the subsequent introduction of alkynyl, aryl, or arylamine groups at the C2-position via the Sonogashira, Suzuki–Miyaura, and Buchwald–Hartwig coupling reactions, respectively .Molecular Structure Analysis

The molecular structure of Ethyl 2-bromopyrazolo[1,5-A]pyrimidine-3-carboxylate is represented by the formula C9H8BrN3O2 . It has a molecular weight of 270.08 .Chemical Reactions Analysis

The compound undergoes a variety of chemical reactions, including Sonogashira-type coupling and Suzuki–Miyaura and Buchwald–Hartwig coupling reactions . These reactions are used to introduce alkynyl, aryl, or arylamine groups at the C2-position .Physical And Chemical Properties Analysis

Ethyl 2-bromopyrazolo[1,5-A]pyrimidine-3-carboxylate has a predicted density of 1.72±0.1 g/cm3 . It should be stored at a temperature of 2-8°C . Its pKa is predicted to be -1.92±0.40 .科学的研究の応用

Organic Synthesis

Ethyl 2-bromopyrazolo[1,5-A]pyrimidine-3-carboxylate serves as a versatile intermediate in organic synthesis. Researchers have developed novel disubstituted derivatives through sequential site-selective cross-coupling reactions . These reactions include Sonogashira-type coupling, which allows for the introduction of various functional groups, enhancing the molecule’s utility in creating complex organic compounds.

Medicinal Chemistry

In medicinal chemistry, this compound is valued for its potential as an antitumor scaffold . Its structural motif, a fused pyrazole and pyrimidine ring, is a target for drug discovery due to its synthetic versatility, allowing for modifications that could lead to new cancer therapies.

Material Science

The compound’s significant photophysical properties have attracted attention in material science . It could be used in the development of new materials with specific optical characteristics, potentially useful in electronics or photonics.

Drug Design

Ethyl 2-bromopyrazolo[1,5-A]pyrimidine-3-carboxylate’s properties make it a candidate for drug design, particularly due to its high GI absorption and BBB permeant qualities . Its ability to inhibit CYP1A2, an enzyme involved in drug metabolism, further underscores its relevance in pharmacology.

Photophysical Studies

The compound’s structure is conducive to photophysical studies, which are essential in understanding the behavior of molecules under light exposure . Such studies can lead to the development of new photoreactive drugs or materials that respond to light in specific ways.

Enzymatic Inhibition

This compound has been investigated for its role in enzymatic inhibition, which is crucial in the development of drugs that target specific enzymes within biological pathways . Its potential to inhibit certain enzymes could make it a valuable tool in creating more effective medications with fewer side effects.

作用機序

Target of Action

It is known that pyrazolo[1,5-a]pyrimidines, a class of compounds to which this compound belongs, have been studied for their potential biological activities .

Mode of Action

It’s worth noting that pyrazolo[1,5-a]pyrimidines have been associated with various biological activities, suggesting that they may interact with multiple targets .

Pharmacokinetics

The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . The compound is also predicted to inhibit CYP1A2, an enzyme involved in drug metabolism .

Result of Action

Compounds within the pyrazolo[1,5-a]pyrimidine class have been associated with various biological activities, suggesting potential therapeutic applications .

Safety and Hazards

The compound is classified under the GHS08 hazard class . The safety precautions include avoiding contact with skin and eyes, avoiding the formation of dust and aerosols, and obtaining special instructions before use . Appropriate exhaust ventilation should be provided at places where dust is formed .

将来の方向性

The promising results from the synthesis of this compound allow for further use and diversification of the chemically and biologically interesting pyrazolo [1,5-a]pyrimidine scaffold . Future research could focus on exploring its potential applications in various fields, including medicinal chemistry .

特性

IUPAC Name |

ethyl 2-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN3O2/c1-2-15-9(14)6-7(10)12-13-5-3-4-11-8(6)13/h3-5H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COIQKGZRCSDZJO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C2N=CC=CN2N=C1Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-bromopyrazolo[1,5-A]pyrimidine-3-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Isopropyl-2-(4-(methylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2904334.png)

![N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-nitrobenzamide hydrochloride](/img/structure/B2904338.png)

![ethyl 2-(2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2904340.png)

![3-(4-Ethoxyphenyl)sulfonyl-1-[(4-fluorophenyl)methyl]-6,7-dimethoxyquinolin-4-one](/img/structure/B2904342.png)

![2-[2-Fluoro-4-(trifluoromethyl)phenyl]propanoic Acid](/img/structure/B2904345.png)

![N-(5-(4-methyl-1,2,3-thiadiazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide](/img/structure/B2904346.png)

![{[1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]thio}acetic acid](/img/structure/B2904348.png)